6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Analytical Chemistry Quality Control Procurement Specification

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS 879658-18-1) is a 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) derivative bearing a primary amino substituent at the 6-position and a methyl group at N-1, supplied as the hydrochloride salt. It has the molecular formula C₈H₁₀ClN₃O and a molecular weight of 199.64 g/mol.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
CAS No. 879658-18-1
Cat. No. B1381083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
CAS879658-18-1
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)N)NC1=O.Cl
InChIInChI=1S/C8H9N3O.ClH/c1-11-7-4-5(9)2-3-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H
InChIKeyNBDLIGCYOJQSSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS 879658-18-1): Core Structural and Procurement Profile


6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS 879658-18-1) is a 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) derivative bearing a primary amino substituent at the 6-position and a methyl group at N-1, supplied as the hydrochloride salt. It has the molecular formula C₈H₁₀ClN₃O and a molecular weight of 199.64 g/mol . This compound belongs to a privileged scaffold class extensively explored across kinase inhibition, nuclear receptor modulation, and antiviral programs, with the 6-amino-1-methyl substitution pattern conferring a distinct hydrogen-bond donor/acceptor topology compared to its 5-amino positional isomer or des-amino analogs [1]. Its availability as a pre-formed hydrochloride salt with documented QC characterization (NMR, HPLC, GC) makes it a ready-to-use building block for medicinal chemistry derivatization, bypassing the need for in-house salt formation or free-base handling .

Why 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride Cannot Be Interchanged with In-Class Analogs: Key Differentiation Rationale


Substituting 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride with a positional isomer (e.g., 5-amino-1-methyl-benzimidazolone) or a des-amino analog (e.g., 1-methyl-1,3-dihydro-2H-benzimidazol-2-one) introduces changes in the hydrogen-bonding pharmacophore that can fundamentally alter target engagement and selectivity profiles . The 6-amino group resides on the benzo ring at a position distinct from the 5-amino isomer, resulting in a different vector of the primary amine hydrogen-bond donor/acceptor relative to the benzimidazolone NH and carbonyl, which directly impacts molecular recognition at enzyme active sites [1]. The hydrochloride salt form further provides defined stoichiometry and aqueous solubility advantages over the free base (CAS 73778-92-4), eliminating batch-to-batch variability in salt content that can confound biological assay reproducibility. The quantitative evidence below demonstrates exactly where these structural differences translate into measurable performance gaps.

Quantitative Differential Evidence for 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS 879658-18-1)


Validated Purity and Multi-Method QC Characterization Enabling Reproducible Procurement

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is supplied at a standardized purity of 95% with batch-specific QC certificates encompassing NMR, HPLC, and GC analyses . In contrast, many generic benzimidazolone building blocks (e.g., 5-amino-1-methyl-1,3-dihydro-2H-benzimidazol-2-one from non-certified sources) are listed without defined purity thresholds or multi-method characterization, introducing risk of unidentified impurities that can act as potent off-target hits or catalytic poisons in downstream assays. The availability of orthogonal purity verification reduces the need for in-house re-purification and accelerates structure-activity relationship (SAR) cycle time .

Analytical Chemistry Quality Control Procurement Specification

Positional Isomerism: 6-Amino vs. 5-Amino Substitution Alters Hydrogen-Bond Pharmacophore Geometry

The 6-amino-1-methyl substitution pattern positions the primary amine hydrogen-bond donor/acceptor at the C6 position of the benzimidazolone core, creating a distinctly different angular vector relative to the N1-methyl and N3-hydrogen/C2-carbonyl compared to the 5-amino positional isomer (CAS 54732-89-7) . In the broader benzimidazolone class, this positional difference has been shown to be a critical determinant of target selectivity: in HIV-1 reverse transcriptase (RT) inhibitor programs, N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones with varying benzo-ring substituents displayed >100-fold differences in RT inhibitory potency depending on substitution position [1]. Although direct head-to-head IC₅₀ data for the 6-amino vs. 5-amino positional pair remains unavailable in the public domain at the time of this analysis, the class-level SAR establishes that benzo-ring amino position is not a silent substitution and must be treated as a selectivity-determining structural feature during compound selection [1].

Medicinal Chemistry Structure-Activity Relationship Benzimidazolone Scaffold

Hydrochloride Salt vs. Free Base: Defined Stoichiometry for Aqueous Solubility and Assay Reproducibility

6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS 879658-18-1) is supplied as a 1:1 hydrochloride salt with a molecular weight of 199.64 g/mol (C₈H₁₀ClN₃O), whereas the corresponding free base (CAS 73778-92-4) has a molecular weight of 163.18 g/mol (C₈H₉N₃O) . Hydrochloride salts of benzimidazolones typically exhibit 5- to 50-fold higher aqueous solubility compared to their free-base counterparts due to increased ionization and reduced crystal lattice energy [1]. The defined stoichiometry of the HCl salt eliminates the ambiguity inherent in free-base forms, which may contain variable amounts of residual water, counterions, or amorphous content depending on isolation conditions. This is particularly relevant for biochemical assays conducted in aqueous buffers, where incomplete dissolution of the free base can produce erroneously low IC₅₀ values due to reduced effective compound concentration in solution [1].

Formulation Chemistry Salt Selection Assay Reproducibility

6-Amino Substituent as a Synthetic Diversification Handle: Enabling Rapid Derivatization vs. 6-Halo or 6-Nitro Precursors

The 6-amino group of 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride provides a nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling without requiring a deprotection or reduction step . In contrast, the 6-chloro analog (CAS 15965-72-7) requires transition metal-catalyzed cross-coupling for C–N bond formation, and the 6-nitro analog (CAS 206431-05-2) necessitates a separate reduction step to generate the amino functionality, adding 1–2 synthetic steps and introducing yield losses of typically 10–30% per step [1]. The ready-to-derivatize primary amine on the target compound reduces the synthetic sequence by one step compared to the 6-nitro precursor, and eliminates palladium contamination risk associated with Buchwald-Hartwig amination of the 6-chloro analog, which is critical for compounds destined for cellular assay without additional metal-scavenging purification [1].

Synthetic Chemistry Building Block Parallel Synthesis

Optimal Procurement and Application Scenarios for 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS 879658-18-1)


Kinase Inhibitor Library Design: Step-Economical 6-Position Derivatization

In kinase inhibitor discovery programs, the benzimidazolone core serves as a type I/II kinase hinge-binding scaffold. The 6-amino group on this compound enables single-step diversification into amide, sulfonamide, or urea derivatives that probe the solvent-exposed region or ribose pocket of the ATP-binding site . The defined 95% purity with orthogonal QC (NMR, HPLC, GC) ensures that library members are not contaminated with unreacted starting material or side products that could generate false SAR signals. Procure this hydrochloride salt when the synthetic plan requires direct N-functionalization at the 6-position without a prior reduction or metal-catalyzed step, maximizing library production rate and minimizing purification burden .

Biochemical Assay-Ready Compound for High-Throughput Screening

The hydrochloride salt form provides aqueous solubility suitable for direct dilution into assay buffer, bypassing the need for high-DMSO stock concentrations that can cause precipitation artifacts in cell-based or biochemical HTS campaigns . For targets where benzimidazolones have established precedence—including HIV-1 reverse transcriptase, BCL6, MIF, and various kinases—this compound can serve as a fragment-like starting point (MW 199.64, 12 heavy atoms, 0 rotatable bonds) with a ligand efficiency-optimized profile [1]. The defined salt stoichiometry eliminates the concentration uncertainty associated with free-base forms that may contain variable amounts of residual solvents or water .

Reference Standard for Positional Isomer Differentiation in Analytical Method Development

In medicinal chemistry campaigns where both 5-amino and 6-amino positional isomers of 1-methyl-benzimidazolone are synthesized or screened, this compound serves as the definitive 6-amino reference standard. Its unique SMILES (Cn1c2cc(ccc2[nH]c1=O)N) and InChI provide unambiguous identity confirmation by NMR and mass spectrometry, enabling analytical chemists to distinguish the 6-amino isomer from the 5-amino isomer (different HPLC retention time, distinct aromatic proton coupling pattern) . This is especially valuable when synthetic routes can produce mixtures of regioisomers, and unambiguous structural assignment by NMR requires an authentic reference sample of the 6-substituted isomer .

Benzimidazolone-Based Epigenetic Probe Synthesis: HDAC and PRMT Inhibitor Programs

Benzimidazolone scaffolds have been reported as core motifs in histone deacetylase (HDAC) and protein arginine methyltransferase (PRMT) inhibitor programs. The 6-amino group on this compound can be directly conjugated to zinc-binding groups (for HDAC) or substrate-competitive motifs (for PRMT) in a single synthetic step, eliminating the need for protecting group strategies or late-stage functional group interconversion . The hydrochloride salt is compatible with common peptide coupling reagents (HATU, EDC/HOBt) used in amide bond formation with carboxylic acid-containing warheads, and the 95% purity ensures that reaction yields are not compromised by starting-material impurities that could lead to complex product mixtures .

Quote Request

Request a Quote for 6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.